![molecular formula C12H7ClN2O B12502003 2-Chlorobenzo[g]quinazolin-4(3H)-one](/img/structure/B12502003.png)
2-Chlorobenzo[g]quinazolin-4(3H)-one
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Overview
Description
2-Chlorobenzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position of the benzo[g]quinazolin-4(3H)-one structure adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Visible Light-Induced Condensation Cyclization
Reactants: 2-aminobenzamides and aldehydes.
Catalyst: Fluorescein.
Conditions: Visible light irradiation in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst.
-
Cu-Catalyzed Nucleophilic Addition
Reactants: 2-halobenzamides and nitriles.
Catalyst: Copper.
Conditions: Presence of potassium tert-butoxide (t-BuOK) as a base.
Industrial Production Methods
Industrial production methods for 2-Chlorobenzo[g]quinazolin-4(3H)-one typically involve scalable versions of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with a similar structure but without the chlorine atom.
2,3-Disubstituted-Quinazolin-4(3H)-ones: Compounds with additional substituents at the 2 and 3 positions.
2-Substituted Quinazolines: Compounds with various substituents at the 2-position.
Uniqueness
The presence of the chlorine atom at the 2-position in 2-Chlorobenzo[g]quinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to its unsubstituted counterparts.
Biological Activity
2-Chlorobenzo[g]quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_13H_8ClN_3O
Molecular Weight: 253.67 g/mol
IUPAC Name: 2-Chloro-1H-benzo[g]quinazolin-4-one
The compound features a quinazolinone core, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug development.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant antioxidant properties. A study utilized various assays such as ABTS and CUPRAC to evaluate the antioxidant capacity of synthesized quinazolinones, revealing that compounds with hydroxyl groups showed enhanced activity .
2. Antimicrobial Activity
Quinazoline derivatives are recognized for their antimicrobial potential. In studies assessing the efficacy against various bacterial strains, compounds similar to this compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli, S. aureus | Moderate |
6-Iodo-2-phenylquinazolin-4(3H)-one | Pseudomonas aeruginosa | Strong |
3. Cytotoxicity and Cancer Research
The cytotoxic effects of quinazoline derivatives have been extensively studied. For instance, a series of quinazolin-4(3H)-one derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). Results indicated that certain derivatives exhibited cytotoxicity significantly greater than standard treatments like lapatinib, with IC50 values indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.9 ± 0.74 |
6-Bromo derivative | A2780 | 0.14 ± 0.03 |
The mechanism by which this compound exerts its effects often involves inhibition of tyrosine kinases such as EGFR and CDK2. These kinases play critical roles in cell proliferation and survival, making them prime targets for cancer therapies . Molecular docking studies have shown that this compound can act as an ATP non-competitive inhibitor for certain kinases, suggesting a promising pathway for therapeutic applications .
Case Studies
Several studies have highlighted the potential of quinazoline derivatives in treating various diseases:
- Anticancer Studies : A study synthesized multiple quinazoline derivatives and evaluated their effects on human cancer cell lines, showing that modifications at specific positions significantly enhanced cytotoxicity.
- Antimicrobial Efficacy : Research demonstrated that certain derivatives effectively inhibited bacterial growth, providing a basis for developing new antibiotics.
Properties
Molecular Formula |
C12H7ClN2O |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-chloro-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C12H7ClN2O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H,14,15,16) |
InChI Key |
ZWMKBVYLBMTLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)Cl |
Origin of Product |
United States |
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